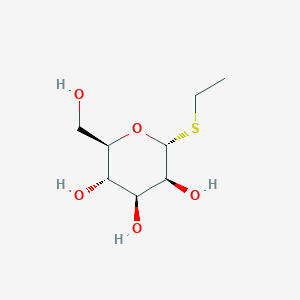

Ethyl a-D-thiomannopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAHFVCHPSPXOE-QQGCVABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Ethyl α-D-thiomannopyranoside

Authored by a Senior Application Scientist

Introduction

Ethyl α-D-thiomannopyranoside is a sulfur-containing analog of mannose, a carbohydrate of significant interest in glycobiology and medicinal chemistry. The replacement of the anomeric oxygen with a sulfur atom imparts increased stability against enzymatic hydrolysis by glycosidases, making thioglycosides like ethyl α-D-thiomannopyranoside invaluable tools for studying carbohydrate-protein interactions and as precursors for the synthesis of enzyme inhibitors and other biologically active molecules. This guide provides a comprehensive overview of a robust and reproducible method for the synthesis and purification of ethyl α-D-thiomannopyranoside, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Overview: The Rationale Behind the Synthetic Pathway

The synthesis of thioglycosides, particularly with a defined anomeric stereochemistry, presents unique challenges. The primary goal is to achieve high stereoselectivity for the α-anomer, which is often the thermodynamically less stable product. The most common and reliable strategies involve the use of a per-acetylated sugar precursor.[1][2] The acetyl protecting groups serve a dual purpose: they enhance the solubility of the carbohydrate in organic solvents and, more importantly, the C2-acetyl group can influence the stereochemical outcome of the glycosylation reaction through neighboring group participation.

The chosen synthetic pathway is a two-step process:

-

Peracetylation of D-Mannose: This initial step protects all hydroxyl groups as acetates, creating a stable, reactive intermediate.

-

Lewis Acid-Mediated Thiolysis and S-alkylation: The peracetylated mannose is then reacted with ethanethiol in the presence of a Lewis acid catalyst. This reaction proceeds via a nucleophilic substitution at the anomeric center to form the desired thioglycoside.[3]

This approach is favored for its efficiency and the high degree of stereocontrol it offers.[4]

Visualizing the Workflow

The overall process, from the starting material to the final purified product, can be visualized as a streamlined workflow.

Caption: Overall workflow for the synthesis of Ethyl α-D-thiomannopyranoside.

Part 1: Synthesis of Ethyl α-D-thiomannopyranoside

Step 1A: Peracetylation of D-Mannose

Principle: The hydroxyl groups of D-mannose are converted to acetate esters using acetic anhydride with pyridine as a catalyst and solvent. This reaction proceeds to completion, yielding a mixture of α and β anomers of penta-O-acetyl-D-mannopyranose.

Detailed Protocol:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add D-mannose (10 g, 55.5 mmol).

-

Reagent Addition: Add anhydrous pyridine (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (50 mL, 530 mmol) dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until the reaction mixture becomes a clear, homogeneous solution.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of methanol, followed by 100 mL of distilled water.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with 200 mL of dichloromethane. Wash the organic layer sequentially with 1 M HCl (3 x 100 mL) to remove pyridine, followed by saturated aqueous NaHCO3 (2 x 100 mL), and finally with brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield penta-O-acetyl-α/β-D-mannopyranose as a white solid or a thick syrup. This crude product is typically of sufficient purity for the next step.

Step 1B: Lewis Acid-Catalyzed Thioglycosylation

Principle: This crucial step involves the reaction of the peracetylated mannose with ethanethiol. A Lewis acid, such as boron trifluoride diethyl etherate (BF3·OEt2), activates the anomeric acetate, facilitating its displacement by the sulfur nucleophile. The stereochemical outcome is directed towards the α-anomer due to the thermodynamic preference under these conditions.

Caption: Key steps in the Lewis acid-catalyzed thioglycosylation.

Detailed Protocol:

-

Setup: Dissolve the crude penta-O-acetyl-D-mannopyranose (from the previous step) in 200 mL of anhydrous dichloromethane in a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere.

-

Thiol Addition: Add ethanethiol (12.3 mL, 166.5 mmol, 3 equivalents) to the solution.

-

Catalyst Addition: Cool the mixture to 0 °C and slowly add boron trifluoride diethyl etherate (BF3·OEt2) (20.8 mL, 166.5 mmol, 3 equivalents) dropwise.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate solvent system).

-

Quenching: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO3 solution until gas evolution ceases.

-

Work-up: Dilute with dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3 (2 x 100 mL) and brine (1 x 100 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside.[5]

Part 2: Purification and Final Deprotection

Step 2A: Purification by Column Chromatography

Principle: The crude product, which may contain the β-anomer and other side products, is purified using silica gel column chromatography. The separation is based on the differential polarity of the components.

Detailed Protocol:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the prepared column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.[1]

-

Analysis: Monitor the fractions by TLC and pool those containing the pure α-anomer.

-

Isolation: Concentrate the pooled fractions under reduced pressure to yield the purified Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside as a clear, colorless oil or a white solid.

Step 2B: Deacetylation (Zemplén Conditions)

Principle: The final step is the removal of the acetate protecting groups to yield the target compound. The Zemplén deacetylation, a transesterification reaction using a catalytic amount of sodium methoxide in methanol, is a mild and efficient method for this transformation.

Detailed Protocol:

-

Setup: Dissolve the purified acetylated thioglycoside in anhydrous methanol (50 mL per gram of substrate) in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of a freshly prepared 0.5 M solution of sodium methoxide in methanol (approximately 0.1 equivalents).

-

Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Neutralization: Neutralize the reaction by adding a few drops of acetic acid or by adding Amberlite IR120 (H+) resin until the pH is neutral.

-

Isolation: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting residue is the crude Ethyl α-D-thiomannopyranoside.

Step 2C: Final Purification

Principle: The final product can be further purified by recrystallization or by passing it through a short plug of silica gel to remove any minor impurities.

Detailed Protocol:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then at 4 °C to induce crystallization. Collect the crystals by filtration.

-

Silica Plug: Alternatively, dissolve the crude product in a small amount of methanol and pass it through a short column of silica gel, eluting with 100% ethyl acetate followed by a gradient of methanol in ethyl acetate.

-

Final Product: Concentrate the pure fractions to obtain Ethyl α-D-thiomannopyranoside as a white crystalline solid.[6] Confirm the identity and purity by NMR spectroscopy and mass spectrometry.[7][8]

Quantitative Data Summary

| Step | Compound | Starting Amount | Typical Yield | Purity |

| 1A | Penta-O-acetyl-D-mannopyranose | 10 g D-Mannose | ~95% (crude) | >90% |

| 1B | Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside | ~29 g (crude) | 70-80% (after column) | >98% |

| 2B | Ethyl α-D-thiomannopyranoside | Varies | >95% | >98% |

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through in-process monitoring. The use of TLC at each stage allows for the visual confirmation of reaction completion and the effectiveness of the purification steps. The final product's identity and purity should be unequivocally confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: Will confirm the α-anomeric configuration (typically a characteristic J-coupling constant for the anomeric proton) and the successful removal of the acetyl groups.[7][8]

-

Mass Spectrometry: Will confirm the molecular weight of the final product (C8H16O5S, MW: 224.28 g/mol ).[9]

-

Optical Rotation: Will provide a final check on the enantiomeric purity.

By adhering to these protocols and analytical checks, researchers can be confident in the quality and identity of the synthesized Ethyl α-D-thiomannopyranoside.

References

-

Crich, D., & Sun, S. (n.d.). Direct Formation of β-Mannopyranosides and Other Hindered Glycosides from Thioglycosides. Journal of the American Chemical Society. Retrieved from [Link]

-

Demchenko, A. V., et al. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Escopy, S., Singh, Y., & Demchenko, A. V. (2019). Triflic acid-mediated synthesis of thioglycosides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Fair, R. J., & Allred, B. D. (n.d.). Preparation of S-glycoside surfactants and cysteine thioglycosides using minimally competent Lewis acid catalysis. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Thioglycoside activation strategies. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside(contains up to 20per cent beta isomer). Retrieved from [Link]

-

RSC Publishing. (n.d.). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5: 1 H NMR (D2O) spectrum of (2-azidoethyl)-α-D-mannopyranoside. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Triflic acid-mediated synthesis of thioglycosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of S-glycoside surfactants and cysteine thioglycosides using minimally competent Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside(contains up to 20per cent beta isomer) | C16H24O9S | CID 10992845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthose.com [synthose.com]

- 7. researchgate.net [researchgate.net]

- 8. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. biosynth.com [biosynth.com]

Physicochemical properties of "Ethyl α-D-thiomannopyranoside"

An In-depth Technical Guide to Ethyl α-D-thiomannopyranoside

Abstract

Ethyl α-D-thiomannopyranoside is a sulfur-containing analog of mannose, a carbohydrate of significant interest in glycobiology and medicinal chemistry. Its resistance to enzymatic cleavage by glycosidases, compared to its O-glycosidic counterpart, makes it a valuable tool for studying carbohydrate-protein interactions and for developing potential therapeutics. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and biological applications of Ethyl α-D-thiomannopyranoside, tailored for researchers and professionals in drug development.

Introduction: The Significance of a Thio-Analog in Glycoscience

In the realm of glycobiology, the study of carbohydrate-mediated biological processes is often hindered by the enzymatic instability of natural O-glycosides. Ethyl α-D-thiomannopyranoside (Figure 1) emerges as a critical research tool by replacing the anomeric oxygen with a sulfur atom. This substitution confers significant resistance to glycosidase-catalyzed hydrolysis while largely maintaining the stereochemistry and conformational preferences of the natural mannose sugar.

This stability makes it an excellent candidate for:

-

Probing Lectin Binding Sites: As a stable ligand for mannose-binding lectins, it facilitates detailed structural and functional studies of these important proteins involved in cell recognition, adhesion, and signaling.

-

Inhibitor Development: It serves as a scaffold for the design of inhibitors for mannosidases and mannosyltransferases, enzymes implicated in various diseases, including viral infections, lysosomal storage disorders, and cancer.

-

Antimicrobial Research: The compound has demonstrated inhibitory efficacy, suggesting its potential in the study and formulation of treatments for bacterial or fungal infections[].

This document serves as a technical resource, consolidating key data and methodologies to support its application in advanced research and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl α-D-thiomannopyranoside is fundamental to its effective use in experimental settings.

Chemical Structure and Identifiers

-

IUPAC Name: (2R,3S,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol[2]

Quantitative Physicochemical Data

The properties summarized in the table below are crucial for designing experiments related to solubility, formulation, and storage.

| Property | Value | Source(s) |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 122-125 °C | [2] |

| Solubility | Soluble in Water, Methanol (MeOH), and Dimethyl Sulfoxide (DMSO) | [2] |

| Purity (Typical) | ≥ 98% (determined by ¹H-NMR) | [2] |

| Storage Temperature | 0 to 8 °C | [2][4] |

Causality Insight: The high melting point and crystalline nature are indicative of a well-ordered solid-state structure with significant intermolecular hydrogen bonding, facilitated by the four hydroxyl groups. Its solubility in polar protic solvents like water and methanol is also a direct consequence of these hydroxyl groups.

Synthesis and Purification Workflow

The synthesis of Ethyl α-D-thiomannopyranoside typically involves the reaction of a protected mannose derivative with ethanethiol. A common precursor is the fully acetylated version, Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside, which can then be deprotected.

General Synthesis Protocol (Zemplén Deacetylation)

This protocol outlines the final deprotection step, which is critical for obtaining the target compound. The precursor, Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside, can be synthesized or commercially sourced[4].

Objective: To remove the acetyl protecting groups from the hydroxyl moieties.

Materials:

-

Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (catalytic amount, e.g., 0.1 M solution in MeOH)

-

Amberlite® IR120 (H⁺) resin or similar acidic resin

-

Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, ethyl acetate/hexane solvent system)

Procedure:

-

Dissolution: Dissolve the starting acetylated thiomannoside in anhydrous methanol.

-

Initiation: Add a catalytic amount of sodium methoxide solution to the reaction mixture. The causality here is that the methoxide ion acts as a nucleophile, attacking the acetyl carbonyl carbons and initiating the cleavage of the ester bonds.

-

Monitoring: Monitor the reaction progress by TLC. The product will have a much lower Rf value (more polar) than the starting material. This is a self-validating step; the disappearance of the starting material spot confirms reaction completion.

-

Neutralization: Once the reaction is complete, add acidic resin to the mixture and stir until the pH is neutral. This step is crucial to quench the reaction and remove the sodium ions.

-

Filtration & Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure.

-

Purification: The resulting crude product is often pure enough for many applications. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Workflow Diagram: Synthesis and Purification

Caption: General workflow for the deacetylation and purification of Ethyl α-D-thiomannopyranoside.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of carbohydrates. For Ethyl α-D-thiomannopyranoside, ¹H-NMR is used to confirm the stereochemistry and purity.

-

¹H-NMR (D₂O): Key expected signals include:

-

A doublet for the anomeric proton (H-1), typically found downfield. Its coupling constant (J-value) is characteristic of the α-anomeric configuration.

-

Multiplets corresponding to the ring protons (H-2 to H-6).

-

A triplet and quartet corresponding to the ethyl group (-S-CH₂-CH₃).

-

-

Purity Assessment: The purity of the compound is often determined by integrating the ¹H-NMR signals and comparing them to a known internal standard[2].

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique.

-

Expected Ion: The primary ion observed in positive mode ESI-MS would be the sodium adduct [M+Na]⁺.

-

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₁₆O₅S) by providing a highly accurate mass measurement.

Workflow Diagram: Analytical Characterization

Caption: Standard analytical workflow to confirm the identity and purity of the final compound.

Biological Applications and Context

The primary utility of Ethyl α-D-thiomannopyranoside stems from its role as a stable glycomimetic.

Probing Mannose-Binding Lectins

Lectins are proteins that bind carbohydrates with high specificity. Mannose-binding lectins are crucial in immune response and pathogen recognition. Ethyl α-D-thiomannopyranoside serves as a non-hydrolyzable ligand, allowing researchers to:

-

Perform co-crystallization studies: Obtaining crystal structures of the lectin-ligand complex to understand the precise molecular interactions.

-

Conduct binding assays: Using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine binding affinities (K_d) and thermodynamic parameters without concern for ligand degradation.

Scaffold for Inhibitor Design

Its structural similarity to mannose makes it an ideal starting point for designing inhibitors against mannose-processing enzymes. Modifications can be made to the hydroxyl groups or the ethyl aglycone to enhance binding affinity and selectivity for a specific enzyme target.

Safety and Handling

According to available safety data, Ethyl α-D-thiomannopyranoside is not classified as a dangerous substance according to the Globally Harmonized System (GHS)[2]. However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coats to prevent skin and eye contact[5].

-

Handling: Handle in a well-ventilated area. Avoid dust formation[6]. In case of accidental contact, wash skin with soap and plenty of water; for eye contact, rinse thoroughly with water for at least 15 minutes[6].

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of 0 to 8 °C to ensure long-term stability[2][4].

Conclusion

Ethyl α-D-thiomannopyranoside is a cornerstone chemical tool in modern glycobiology and drug discovery. Its inherent stability, coupled with its close structural mimicry of natural mannose, provides a reliable platform for investigating complex biological systems. The methodologies and data presented in this guide offer a robust framework for its synthesis, characterization, and application, empowering researchers to leverage its unique properties in their scientific pursuits.

References

-

PubChem. (n.d.). Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside. Retrieved from [Link]

Sources

Ethyl α-D-thiomannopyranoside: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 128946-17-8 Molecular Formula: C₈H₁₆O₅S Molecular Weight: 224.28 g/mol

Introduction

Ethyl α-D-thiomannopyranoside is a sulfur-containing analog of the monosaccharide mannose, a sugar molecule of significant interest in glycobiology and drug discovery. The replacement of the anomeric oxygen with a sulfur atom to form a thioglycosidic bond confers unique chemical and biological properties, most notably an increased resistance to enzymatic hydrolysis by glycosidases.[1] This stability makes Ethyl α-D-thiomannopyranoside and related thioglycosides valuable tools for studying carbohydrate-protein interactions and as potential therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of Ethyl α-D-thiomannopyranoside, with a focus on its role as a potential mannosidase inhibitor and antimicrobial agent.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl α-D-thiomannopyranoside is provided in the table below. This information is critical for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 122-125 °C | [2] |

| Solubility | DMSO, Methanol, Water | [2] |

| Storage | 0 to 8 °C | [2] |

Synthesis of Ethyl α-D-thiomannopyranoside

The synthesis of Ethyl α-D-thiomannopyranoside can be achieved through a multi-step process starting from the readily available D-mannose. A general and plausible synthetic strategy, adapted from procedures for similar alkyl thioglycosides, is outlined below.[3] This process typically involves the protection of the hydroxyl groups, introduction of the thioethyl group at the anomeric position, and subsequent deprotection.

Proposed Synthetic Workflow

Sources

- 1. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synthose.com [synthose.com]

- 3. Synthesis of alkyl and cycloalkyl alpha-d-mannopyranosides and derivatives thereof and their evaluation in the mycobacterial mannosyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl α-D-Thiomannopyranoside: A Technical Guide to its Biological Activity and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of Ethyl α-D-thiomannopyranoside, a sulfur-containing analog of mannose. While specific research on this particular molecule is emerging, this document synthesizes the current understanding of thioglycosides as a class to elucidate the probable mechanisms of action, potential applications, and experimental considerations for Ethyl α-D-thiomannopyranoside. This guide will delve into its role as a potential modulator of glycosylation pathways, particularly as a competitive inhibitor of mannosidases, and its putative antimicrobial properties. Detailed experimental protocols and in-silico analyses are provided to empower researchers in their exploration of this promising chemical probe.

Introduction: The Significance of Thioglycosides in Glycobiology

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological processes. The intricate structures of these glycans are dynamically regulated by a suite of enzymes, including glycosidases and glycosyltransferases. Disruption of these pathways is implicated in numerous pathologies, from viral infections to cancer metastasis.

Chemical probes that can selectively modulate these enzymatic activities are invaluable tools for dissecting the complexities of glycobiology and for the development of novel therapeutics. Thioglycosides, in which the anomeric oxygen is replaced by a sulfur atom, have emerged as a compelling class of such probes. The thioether linkage imparts enhanced stability against enzymatic hydrolysis by glycosidases compared to their O-glycoside counterparts, making them more robust tools for studying biological systems.[1][2] Ethyl α-D-thiomannopyranoside (CAS No: 128946-17-8, Molecular Formula: C8H16O5S) is a member of this class, poised for exploration as a modulator of mannose-specific biological processes.[3]

Putative Mechanism of Action: Inhibition of Mannosidases

A primary hypothesized biological activity of Ethyl α-D-thiomannopyranoside is the inhibition of α-mannosidases. These enzymes are critical for the trimming of mannose residues from N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus, a crucial step in glycoprotein maturation.

The Oxocarbenium Ion Mimicry

The prevailing mechanism for glycosidase inhibition involves the mimicry of the oxocarbenium ion-like transition state that forms during glycosidic bond cleavage. It is postulated that the endocyclic sulfur atom in thioglycosides, like Ethyl α-D-thiomannopyranoside, influences the conformation of the pyranose ring, allowing it to adopt a shape that resembles this high-energy intermediate. This conformational mimicry enables the thioglycoside to bind with high affinity to the active site of the mannosidase, acting as a competitive inhibitor and preventing the processing of the natural substrate.

Figure 1: Conceptual diagram of competitive inhibition of mannosidase by Ethyl α-D-thiomannopyranoside.

Impact on N-linked Glycosylation

By inhibiting α-mannosidases, particularly Golgi α-mannosidase II, Ethyl α-D-thiomannopyranoside would be expected to disrupt the maturation of N-linked glycans. This would lead to an accumulation of high-mannose and hybrid-type glycans on the cell surface at the expense of complex-type glycans. Such alterations in the glycan profile can have profound effects on cell signaling, adhesion, and immune recognition.

Figure 2: Hypothesized impact of Ethyl α-D-thiomannopyranoside on the N-linked glycosylation pathway.

Antimicrobial Activity: A Secondary Frontier

Several sources suggest that Ethyl α-D-thiomannopyranoside possesses antimicrobial properties.[4] This is consistent with findings for other thioglycosides, which have been shown to act as metabolic inhibitors of bacterial glycan biosynthesis.[1][2][5]

Disruption of Bacterial Glycan Biosynthesis

Bacteria utilize unique monosaccharides in their cell wall glycans, which are essential for their survival and pathogenicity. Thioglycosides based on these bacterial sugars can act as metabolic decoys. They are taken up by the bacterial cells and intercept the glycan biosynthesis pathways, leading to the formation of non-functional glycans. This can compromise the integrity of the bacterial cell wall, leading to growth inhibition or cell death. Given that Ethyl α-D-thiomannopyranoside is a mannose analog, it may specifically target bacteria that heavily rely on mannose-containing glycans in their cell walls or capsules.

Experimental Protocols

The following protocols are adapted from established methods for characterizing mannosidase inhibitors and are provided as a starting point for researchers investigating Ethyl α-D-thiomannopyranoside.

In Vitro α-Mannosidase Inhibition Assay

This assay is designed to determine the inhibitory potential of Ethyl α-D-thiomannopyranoside against a commercially available α-mannosidase, such as Jack Bean α-mannosidase.

Materials:

-

Jack Bean α-mannosidase (Sigma-Aldrich or equivalent)

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM) (substrate)

-

Ethyl α-D-thiomannopyranoside

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Stop Solution: 1 M Sodium Carbonate

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Ethyl α-D-thiomannopyranoside in the assay buffer.

-

In a 96-well plate, add 20 µL of varying concentrations of Ethyl α-D-thiomannopyranoside. For the control wells, add 20 µL of assay buffer.

-

Add 20 µL of α-mannosidase solution (pre-diluted in assay buffer to a suitable concentration) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of pNPM solution (dissolved in assay buffer).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Analysis:

| Concentration of Ethyl α-D-thiomannopyranoside (µM) | Absorbance at 405 nm | % Inhibition |

| 0 (Control) | [Insert Value] | 0 |

| [Concentration 1] | [Insert Value] | [Calculate] |

| [Concentration 2] | [Insert Value] | [Calculate] |

| [Concentration 3] | [Insert Value] | [Calculate] |

| [Concentration 4] | [Insert Value] | [Calculate] |

| [Concentration 5] | [Insert Value] | [Calculate] |

Note: The IC50 value will need to be determined experimentally.

Cell-Based Assay for Glycosylation Inhibition

This protocol utilizes lectin staining to visualize changes in cell surface glycan composition after treatment with Ethyl α-D-thiomannopyranoside.

Materials:

-

A suitable cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Ethyl α-D-thiomannopyranoside

-

Fluorescently labeled Concanavalin A (Con A) (binds to α-mannose residues)

-

Fluorescently labeled Wheat Germ Agglutinin (WGA) (binds to N-acetylglucosamine and sialic acid, as a control)

-

Phosphate Buffered Saline (PBS)

-

Fixation and permeabilization buffers

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 24-well plate with coverslips for microscopy or a 6-well plate for flow cytometry).

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of Ethyl α-D-thiomannopyranoside for 24-48 hours. Include an untreated control.

-

Wash the cells with PBS.

-

Fix and permeabilize the cells according to standard protocols.

-

Incubate the cells with fluorescently labeled Con A and WGA for 1 hour at room temperature.

-

Wash the cells extensively with PBS.

-

Analyze the cells by fluorescence microscopy or flow cytometry to quantify the changes in lectin binding. An increase in Con A staining would suggest an accumulation of high-mannose glycans.

Synthesis and Characterization

A plausible synthetic route would start from D-mannose, which would be per-acetylated, followed by conversion to a glycosyl bromide. Subsequent reaction with sodium ethanethiolate would yield the acetylated Ethyl α-D-thiomannopyranoside, which can then be deprotected to give the final product.

Characterization: The structure and purity of synthesized Ethyl α-D-thiomannopyranoside should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Future Directions and Drug Development Potential

Ethyl α-D-thiomannopyranoside represents a promising, yet underexplored, chemical entity. Its potential as a selective mannosidase inhibitor warrants further investigation. Future research should focus on:

-

Determining Specificity and Potency: Elucidating the IC50 values of Ethyl α-D-thiomannopyranoside against a panel of human and microbial mannosidases to establish its selectivity profile.

-

Elucidating Antimicrobial Mechanism: Investigating the specific bacterial species susceptible to this compound and the precise mechanism of its antimicrobial action.

-

In Vivo Studies: Evaluating the efficacy and safety of Ethyl α-D-thiomannopyranoside in animal models of diseases where mannosidase inhibition is a therapeutic strategy, such as cancer and viral infections.

-

Structural Biology: Obtaining co-crystal structures of Ethyl α-D-thiomannopyranoside with its target mannosidases to guide the design of more potent and selective inhibitors.

The enhanced stability of the thioether linkage makes Ethyl α-D-thiomannopyranoside an attractive candidate for development as a chemical probe and potentially as a therapeutic agent. Its ability to modulate the cellular glycome opens up avenues for influencing a wide range of biological processes with therapeutic implications.

References

-

Quintana, I. L., Paul, A., Chowdhury, A., Moulton, K. D., Kulkarni, S. S., & Dube, D. H. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Infectious Diseases, 9(10), 2025–2035. [Link]

-

Quintana, I. L., Paul, A., Chowdhury, A., Moulton, K. D., Kulkarni, S. S., & Dube, D. H. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. PubMed Central. [Link]

-

Kalník, M., Šesták, S., Kóňa, J., Bella, M., & Poláková, M. (2023). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. PubMed Central. [Link]

-

Quintana, I. L., Paul, A., Chowdhury, A., Moulton, K. D., Kulkarni, S. S., & Dube, D. H. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. PubMed. [Link]

-

Karwaski, M. F., & van der Woude, M. W. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. PubMed. [Link]

-

Takeo, K., Nakajima, T., & Uemura, K. (1990). alpha-Mannosidase-catalyzed synthesis of a (1-->2)-alpha-D-rhamnodisaccharide derivative. PubMed. [Link]

-

Defrees, S. A., & Linhardt, R. J. (1998). Synthesis of 1,2- and 1,3-N-Linked Disaccharides of 5-Thio-alpha-D-mannopyranose as Potential Inhibitors of the Processing Mannosidase Class I and Mannosidase II Enzymes. PubMed. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Winchester, B., Al Daher, S., Carpenter, N. C., Cenci di Bello, I., Choi, S. S., Fairbanks, A. J., & Fleet, G. W. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. PubMed Central. [Link]

-

Krauss, I. J., & Danishefsky, S. J. (2013). Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini. National Institutes of Health. [Link]

-

Mondal, N., et al. (2009). Antimicrobial screening studies of some derivatives of methyl alpha-D-glucopyranoside. ResearchGate. [Link]

-

Kalník, M., Šesták, S., Kóňa, J., Bella, M., & Poláková, M. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Kalník, M., Šesták, S., Kóňa, J., Bella, M., & Poláková, M. (2023). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. PubMed Central. [Link]

-

bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. Retrieved from [Link]

-

Artola, M., et al. (2022). Trans-cyclosulfamidate mannose-configured cyclitol allows isoform-dependent inhibition of GH47 α-d-mannosidases through a bump–hole strategy. PubMed Central. [Link]

-

Islam, M. S., et al. (2024). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. PubMed Central. [Link]

-

Organic Syntheses. (n.d.). Propanoic acid, 2-azido-, ethyl ester, (R)-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biosynth.com [biosynth.com]

- 4. Cellular fatty acid uptake: a pathway under construction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl α-D-Thiomannopyranoside: A Versatile Thioglycoside Building Block for Glycoconjugate Synthesis and Beyond

An In-depth Technical Guide for Researchers in Chemical Glycobiology and Drug Discovery

Introduction: The Ascendancy of Thioglycosides in Modern Glycochemistry

In the intricate world of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates remains a formidable challenge. The precise and stereocontrolled formation of the glycosidic linkage is the cornerstone of this endeavor. Among the diverse arsenal of glycosyl donors developed to tackle this challenge, thioglycosides have emerged as exceptionally robust and versatile building blocks.[1] Their stability to a wide range of reaction conditions used for protecting group manipulations, coupled with the availability of numerous methods for their activation under mild conditions, has cemented their status as indispensable tools for the synthetic carbohydrate chemist.[1]

This guide focuses on a specific, yet highly valuable, member of this class: Ethyl α-D-thiomannopyranoside . We will delve into its synthesis, explore its utility as a glycosyl donor in stereoselective mannosylation reactions, and discuss its potential as a modulator of biological processes. This document is intended to serve as a practical resource for researchers, providing not only detailed protocols but also the underlying scientific principles that govern the reactivity and application of this important synthetic sugar.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of Ethyl α-D-thiomannopyranoside is fundamental to its effective use.

| Property | Value | Reference |

| CAS Number | 128946-17-8 | [2] |

| Molecular Formula | C₈H₁₆O₅S | [2] |

| Molecular Weight | 224.28 g/mol | [2] |

| Appearance | White Crystalline Solid | [Synthose Inc.] |

| Melting Point | 122-125 °C | [Synthose Inc.] |

| Solubility | DMSO | [Synthose Inc.] |

| Anomeric Configuration | α (alpha) | [2] |

Synthesis of Ethyl α-D-Thiomannopyranoside and Its Precursors

The synthesis of thioglycosides can be approached through various routes. A common and effective strategy involves the reaction of a per-O-acylated sugar with a thiol in the presence of a Lewis acid promoter. This method provides direct access to the protected thioglycoside, which can then be deprotected to yield the free sugar.

Protocol 1: Synthesis of Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside

This protocol is adapted from the work of Kováts et al. (2007), which describes the direct preparation of benzoylated ethyl 1-thioglycosides from per-O-benzoylated sugars.[3] This method is advantageous as it often results in a predominance of the α-anomer for mannosides.

Reaction Scheme:

Step-by-Step Methodology:

-

Starting Material Preparation: Begin with per-O-benzoylated D-mannose. D-mannose can be benzoylated using benzoyl chloride in pyridine or benzoyl anhydride with triethylamine to yield a mixture of anomers, with the β-anomer often predominating.[3]

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the per-O-benzoylated mannose in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Reagents: Cool the solution to 0 °C. Add ethanethiol (EtSH, approximately 2 equivalents) to the solution. Following this, slowly add boron trifluoride diethyl etherate (BF₃·Et₂O, approximately 1.8 equivalents) as the promoter.

-

Reaction Progression: Allow the reaction mixture to warm to 50 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., toluene-ethyl acetate gradient) to isolate the pure ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside.[3] The α-anomer is typically the major product.[3]

Protocol 2: Deprotection to Yield Ethyl α-D-Thiomannopyranoside

The benzoyl protecting groups can be removed under basic conditions using the Zemplén deacetylation procedure.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the per-O-benzoylated thiomannoside in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe) in methanol (typically a 0.5 M solution).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until all starting material has been converted to the more polar product.

-

Neutralization and Purification: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺). Filter the resin and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary.

Application as a Glycosyl Donor: The Art of Stereoselective Mannosylation

The primary utility of ethyl α-D-thiomannopyranoside lies in its role as a glycosyl donor for the synthesis of α-mannosidic linkages, which are prevalent in biologically important glycans. The stereochemical outcome of a glycosylation reaction is a delicate interplay of the donor, acceptor, protecting groups, promoter, and reaction conditions.

The Causality Behind Stereoselectivity in Mannosylation

The formation of α-mannosides is generally favored due to the anomeric effect. However, achieving high stereoselectivity requires careful consideration of the reaction mechanism. The activation of a thioglycoside donor typically proceeds through a thiophilic promoter, leading to the formation of a reactive intermediate, such as a sulfonium ion or an oxocarbenium ion.

The choice of promoter is critical. The widely used N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf) system is highly effective for activating thioglycosides.[1] The mechanism involves the reaction of the thioglycoside with an iodonium ion generated from NIS, leading to the formation of a sulfonium ion intermediate. This intermediate can then collapse to form a highly reactive glycosyl triflate or an oxocarbenium ion, which is subsequently attacked by the glycosyl acceptor.[4]

The stereoselectivity of the reaction can be significantly influenced by the protecting groups on the glycosyl donor. For mannosides, a non-participating protecting group at the C-2 position (e.g., a benzyl ether) is essential to favor the formation of the α-glycosidic bond. A participating group (e.g., an acetyl or benzoyl group) at C-2 would lead to the formation of a dioxolanium ion intermediate, resulting in the exclusive formation of the 1,2-trans product, which in the case of mannose would be the β-anomer.

Protocol 3: General Procedure for Glycosylation Using Ethyl α-D-Thiomannopyranoside with NIS/TfOH

This protocol is a generalized procedure based on established methods for thioglycoside activation.[1] Optimization of stoichiometry, temperature, and reaction time is often necessary for specific donor-acceptor pairings.

Step-by-Step Methodology:

-

Preparation of Reactants:

-

To a flame-dried, two-necked round-bottom flask containing activated molecular sieves (4 Å), add the glycosyl acceptor (1.0 equivalent) and the per-O-benzylated ethyl α-D-thiomannopyranoside donor (1.2-1.5 equivalents).

-

Azeotropically dry the mixture by co-evaporation with anhydrous toluene three times. Place the flask under high vacuum for at least 1 hour.

-

-

Reaction Setup:

-

Dissolve the dried reactants in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (argon or nitrogen).

-

Cool the reaction mixture to the desired temperature, typically between -40 °C and -20 °C.

-

-

Activation and Glycosylation:

-

In a separate flask, prepare a solution of N-iodosuccinimide (NIS, 1.5-2.0 equivalents) in the reaction solvent.

-

Add the NIS solution to the reaction mixture.

-

After stirring for a few minutes, add a catalytic amount of triflic acid (TfOH, 0.1-0.2 equivalents) or TMSOTf.

-

Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

-

Quenching and Work-up:

-

Quench the reaction by adding a few drops of triethylamine or pyridine.

-

Dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-mannoside.

-

Potential Application as a Mannosidase Inhibitor: A Frontier for Exploration

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and play crucial roles in numerous biological processes. The inhibition of these enzymes is a significant area of research for the development of therapeutics for various diseases, including viral infections, diabetes, and cancer.[5] Thioglycosides, being stable mimics of O-glycosides, have been investigated as potential glycosidase inhibitors.[5]

While specific studies on the α-mannosidase inhibitory activity of ethyl α-D-thiomannopyranoside are not extensively reported in the literature, the structural similarity of thiomannosides to the natural substrate of α-mannosidases makes them promising candidates for investigation. The sulfur atom in the anomeric position renders the glycosidic linkage resistant to enzymatic cleavage, allowing the molecule to potentially bind to the active site of the enzyme without being hydrolyzed.

Further research, including enzymatic assays to determine inhibitory constants (IC₅₀ and Kᵢ values), is necessary to fully elucidate the potential of ethyl α-D-thiomannopyranoside and its derivatives as α-mannosidase inhibitors. Such studies could open new avenues for the development of novel therapeutic agents.

Conclusion and Future Perspectives

Ethyl α-D-thiomannopyranoside stands as a testament to the power and versatility of thioglycoside chemistry. Its stability, coupled with well-established activation protocols, makes it a reliable and valuable building block for the synthesis of complex α-mannoside-containing glycans. The principles and protocols outlined in this guide provide a solid foundation for its application in the synthesis of glycoconjugates for biological studies and drug discovery.

The exploration of its potential as a mannosidase inhibitor represents an exciting and underexplored frontier. Future research in this area, along with the development of novel protecting group and activation strategies, will undoubtedly expand the utility of this versatile synthetic sugar, further empowering our ability to unravel the complexities of the glycome.

References

-

Tanaka, M., Takahashi, D., & Toshima, K. (2016). Stereoselective Mannosylation with a 1,2-Anhydromannose Donor. Organic Letters, 18(9), 2288–2291. [Link]

-

Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. (2023). Proceedings of the National Academy of Sciences, 120(43), e2309198120. [Link]

-

Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 894377. [Link]

-

Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. (n.d.). ElectronicsAndBooks. [Link]

-

Comparison of thioglycoside glycosyl donor relative reactivity values and activation temperatures. (2024). ResearchGate. [Link]

-

Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles. (2012). Organic Letters, 14(17), 4438–4441. [Link]

-

Comparison of glycosyl donors: a supramer approach. (2018). Beilstein Journal of Organic Chemistry, 14, 2508–2516. [Link]

-

Glycosidation using thioglycoside donor. (2021). In Glycoscience Protocols (GlycoPODv2). [Link]

-

Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. (2024). Chemical Science, 15(8), 2955–2962. [Link]

-

Thiomonosaccharide Derivatives from D-Mannose. (2020). MDPI. [Link]

-

Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. (2022). IRL @ UMSL. [Link]

-

Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization. (2022). Molecules, 27(20), 6891. [Link]

-

Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars. (2007). Carbohydrate Research, 342(12-13), 1628–1637. [Link]

-

Synthesis of per‐O‐acetylated glycosyl thiols via a one‐pot reaction. (2021). ResearchGate. [Link]

-

Synthesis of per‐O‐acetylated glycosyl disulfides and thiols starting from corresponding per‐O‐acetylated glycoses via two‐step reaction without intermediates isolation. (2019). ResearchGate. [Link]

-

Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. (2014). Diva-portal.org. [Link]

-

Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 282–293. [Link]

-

Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. (2011). The Journal of Organic Chemistry, 76(8), 2518–2527. [Link]

-

Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol. (2007). Organic & Biomolecular Chemistry, 5(19), 3178–3183. [Link]

-

The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. (1993). The Biochemical Journal, 290(Pt 3), 731–737. [Link]

-

Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol. (2023). ChemistrySelect, 8(8), e202204558. [Link]

-

Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis in the processing of branched hybrid and complex glycans. (2020). The Journal of Biological Chemistry, 295(1), 163–175. [Link]

-

The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. (1993). The Biochemical journal, 290 ( Pt 3), 731–737. [Link]

-

Human lysosomal alpha-mannosidases exhibit different inhibition and metal binding properties. (2009). Protein science : a publication of the Protein Society, 18(10), 2149–2158. [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (2008). Molecules (Basel, Switzerland), 13(3), 663–672. [Link]

-

Crystal structure of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D- mannopyranoside, C16H24O9S. (2007). ResearchGate. [Link]

-

3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. (2022). Molbank, 2022(2), M1382. [Link]

-

Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside. (n.d.). PubChem. [Link]

Sources

- 1. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. synthose.com [synthose.com]

- 3. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Thiomannopyranosides: A Technical Guide for Drug Discovery and Glycobiology

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of thiomannopyranosides. Tailored for researchers, medicinal chemists, and professionals in drug development, this document navigates the journey from the foundational principles of glycosidic chemistry to the sophisticated stereoselective strategies and enzymatic syntheses employed today. Beyond the chemical synthesis, this guide delves into the significant biological applications of thiomannopyranosides, particularly their roles as enzyme inhibitors and their emerging potential in therapeutic interventions. Detailed experimental protocols, comparative analyses of synthetic routes, and quantitative biological data are presented to equip the reader with both theoretical knowledge and practical insights into this important class of glycomimetics.

Introduction: The Significance of the Thio-Linkage in Mannopyranosides

In the intricate world of glycobiology, the precise structure of carbohydrates dictates their function. The substitution of the endocyclic oxygen or the glycosidic oxygen with a sulfur atom to create thiosugars and thioglycosides, respectively, has profound implications for their biological activity and stability. Thiomannopyranosides, the sulfur analogues of mannopyranosides, have garnered significant attention due to their enhanced stability against enzymatic hydrolysis by glycosidases. This resistance makes them invaluable tools for probing carbohydrate-protein interactions, acting as enzyme inhibitors, and serving as stable haptens in the development of carbohydrate-based vaccines and therapeutics. This guide will explore the historical context of their discovery, the evolution of their synthesis, and their burgeoning applications in the biomedical field.

A Historical Perspective: From Glycosides to the Dawn of Thioglycosides

The story of thiomannopyranosides is intrinsically linked to the broader history of glycoside chemistry. The pioneering work of German chemist Emil Fischer in the late 19th and early 20th centuries laid the groundwork for our understanding of carbohydrate structures and the formation of glycosidic bonds. His development of the Fischer glycosylation method between 1893 and 1895 was a landmark achievement, enabling the synthesis of simple alkyl glycosides from unprotected sugars and alcohols in the presence of an acid catalyst.

The early 20th century witnessed another pivotal moment with the advent of the Koenigs-Knorr reaction in 1901. Developed by Wilhelm Koenigs and Edward Knorr, this method utilized glycosyl halides (typically bromides or chlorides) and an alcohol in the presence of a silver salt promoter to form glycosidic linkages. This reaction provided a more controlled and versatile approach to glycoside synthesis and remains a cornerstone of carbohydrate chemistry.

While the precise first synthesis of a thiomannopyranoside is not definitively documented in a single landmark paper, the invention of thioglycosides is widely attributed to Emil Fischer around 1909 . His explorations into the diverse reactivity of carbohydrates led to the substitution of the anomeric hydroxyl group with a thiol, thus creating the first S-glycosidic linkages. These early methods were often extensions of the established glycosylation techniques, adapting them for the formation of the more robust thioether bond.

The Evolving Landscape of Thiomannopyranoside Synthesis: A Comparative Analysis

The synthesis of thiomannopyranosides has evolved from classical, often low-yielding methods to highly stereoselective and efficient modern strategies. The primary challenge in thiomannopyranoside synthesis lies in the stereocontrolled formation of the thioglycosidic bond, particularly the β-linkage, which is notoriously difficult to construct.

Classical Approaches: Building the Foundation

The early syntheses of thioglycosides often mirrored the Koenigs-Knorr reaction for O-glycosides. This involved the reaction of a protected mannosyl halide with a thiol in the presence of a heavy metal salt promoter.

Koenigs-Knorr Type Synthesis of a Thiomannopyranoside

Caption: Classical Koenigs-Knorr type synthesis of thiomannopyranosides.

While foundational, these methods often suffered from drawbacks such as the use of toxic heavy metal promoters, harsh reaction conditions, and a lack of stereocontrol, frequently leading to mixtures of α and β anomers.

Modern Stereoselective Syntheses

Recognizing the limitations of classical methods, significant research has focused on developing highly stereoselective routes to thiomannopyranosides.

Modern approaches often start from readily available D-mannose. One powerful strategy involves the use of a mannosyl sulfoxide donor, which upon activation with triflic anhydride, forms an α-mannosyl triflate intermediate. Subsequent SN2-like displacement by a thiol provides the desired β-thiomannopyranoside with excellent stereoselectivity.[1]

Stereoselective Synthesis of β-Thiomannopyranosides

Caption: Stereoselective synthesis of β-thiomannopyranosides via an α-mannosyl triflate intermediate.[1]

Levoglucosenone, a versatile chiral building block derived from the pyrolysis of cellulose, has emerged as a sustainable starting material for the synthesis of various carbohydrate derivatives, including thiomannosides. An efficient synthesis of a 3-thiomannoside derivative has been developed starting from levoglucosenone, with a key step being a xanthate-thiocarbonate exchange under acidic conditions to form the new C-S bond.[2]

Synthesis of a 3-Thiomannoside from Levoglucosenone

Caption: Synthetic pathway to a 3-thiomannoside derivative from levoglucosenone.[2]

Chemoenzymatic and Enzymatic Synthesis

The quest for greener and more efficient synthetic methods has led to the exploration of enzymatic approaches for thioglycoside synthesis. While less common than for O-glycosides, engineered glycosidases, known as "thioligases," have been developed. These enzymes can catalyze the formation of thioglycosidic bonds by reacting an activated sugar donor with a thiol acceptor.

Enzymatic Synthesis of Thioglycosides

Caption: General scheme for the enzymatic synthesis of thioglycosides using a thioligase.

This approach offers the advantages of high stereoselectivity and mild reaction conditions, avoiding the need for protecting group manipulations.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

| Koenigs-Knorr Type | Historically significant, conceptually simple. | Use of toxic heavy metals, often poor stereoselectivity, harsh conditions. |

| Modern Stereoselective (from D-Mannose) | High stereoselectivity for β-linkages, good yields. | Requires multi-step synthesis of the glycosyl donor. |

| Modern Stereoselective (from Levoglucosenone) | Utilizes a renewable starting material, enantioselective. | Can involve multiple synthetic steps, may not be suitable for all isomers. |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Limited availability of suitable enzymes, substrate scope can be narrow. |

Biological Applications and Therapeutic Potential

The unique properties of thiomannopyranosides, particularly their resistance to enzymatic cleavage, have made them powerful tools in glycobiology and promising candidates for drug development.

Enzyme Inhibition: Targeting Glycosidases

Thiomannopyranosides are potent and specific inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including digestion, lysosomal catabolism, and the processing of glycoproteins. By mimicking the natural mannoside substrate, thiomannopyranosides can bind to the active site of these enzymes but are not cleaved, leading to competitive inhibition.

For instance, synthetic thiasugars, which are ring-sulfur analogs of carbohydrates, have been shown to be effective glycosidase inhibitors. The inhibitory activity is often enhanced due to favorable hydrophobic interactions between the ring sulfur atom and the enzyme's active site.[3]

Quantitative Data on Glycosidase Inhibition by Thio-sugars

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| 5-Thio-L-fucose | Fucosidase | Micromolar range[3] |

| 5-thio-D-glucopyranosylarylamines | Glucoamylase G2 | 0.27 - 0.87 mM[4] |

| Methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside | Glucoamylase G2 (wild-type) | 4 µM[4] |

This table presents a selection of reported inhibitory activities and is not exhaustive.

Metabolic Inhibition of Bacterial Glycan Biosynthesis

Thioglycoside analogues of bacterial sugars have been synthesized and evaluated as metabolic inhibitors of glycan biosynthesis in pathogenic bacteria. These compounds can interfere with the assembly of essential components of the bacterial cell wall, leading to functional defects and potentially new antibacterial therapies.

Drug Design and Development

The stability and biological activity of thiomannopyranosides make them attractive scaffolds for drug design. Their applications extend to:

-

Anticancer Agents: Thio-functionalized carbohydrates are being explored for their potential as anticancer drugs.

-

Antiviral Therapeutics: The synthesis of high-mannose 1-thio glycans that mimic substructures of the HIV glycoprotein gp120 is a promising strategy for the development of conjugate vaccines aimed at eliciting broadly neutralizing antibodies.[5]

-

Anti-inflammatory Agents: By inhibiting enzymes involved in inflammatory pathways, thiomannopyranosides may offer therapeutic benefits in inflammatory diseases.

While no thiomannopyranoside-based drug has yet reached the market, several related thio-compounds are in various stages of clinical investigation for a range of diseases, including cancer and inflammatory disorders.[6][7]

Key Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis of thiomannopyranosides, based on established literature procedures.

General Protocol for Koenigs-Knorr Synthesis of a Thiomannopyranoside

Materials:

-

Protected mannosyl bromide

-

Thiol (e.g., thiophenol)

-

Silver carbonate (Ag₂CO₃)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4 Å)

Procedure:

-

To a stirred solution of the protected mannosyl bromide (1.0 eq) and the thiol (1.2 eq) in anhydrous DCM at room temperature under an inert atmosphere (e.g., argon), add freshly activated 4 Å molecular sieves.

-

Stir the mixture for 30 minutes.

-

Add silver carbonate (1.5 eq) in one portion.

-

Protect the reaction from light and stir at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite®.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the protected thiomannopyranoside.

-

Subsequent deprotection steps (e.g., Zemplén deacetylation for acetate protecting groups) will yield the final thiomannopyranoside.

Protocol for Stereoselective Synthesis of a β-Thiomannopyranoside via an α-Mannosyl Triflate[1]

Materials:

-

S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside S-oxide

-

Triflic anhydride (Tf₂O)

-

2,6-di-tert-butyl-4-methylpyridine

-

Thiol (e.g., benzyl thiol)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the mannosyl sulfoxide (1.0 eq) and 2,6-di-tert-butyl-4-methylpyridine (1.5 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add triflic anhydride (1.2 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour to form the α-mannosyl triflate intermediate.

-

Add the thiol (2.0 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography to obtain the desired β-thiomannopyranoside.

Conclusion and Future Directions

The field of thiomannopyranoside chemistry has progressed remarkably from its early roots in classical glycosylation reactions. The development of highly stereoselective and efficient synthetic methods has made these valuable molecules more accessible for biological investigation. Their inherent stability to enzymatic hydrolysis has cemented their role as powerful probes in glycobiology and as promising scaffolds in drug discovery.

Future research in this area is likely to focus on several key aspects:

-

Expansion of the Enzymatic Toolbox: The discovery and engineering of novel thioligases with broader substrate specificity will further streamline the synthesis of complex thioglycans.

-

Green Chemistry Approaches: The continued development of synthetic routes that utilize renewable starting materials and environmentally benign reagents and catalysts will be a major focus.

-

Elucidation of Biological Mechanisms: A deeper understanding of the molecular interactions between thiomannopyranosides and their biological targets will facilitate the design of more potent and selective therapeutic agents.

-

Clinical Translation: The progression of thiomannopyranoside-based drug candidates through preclinical and clinical trials will be the ultimate validation of their therapeutic potential.

References

- Bundle, D. R., & Pinto, B. M. (2001). Efficient Stereoselective Synthesis of 1-Thio-β-mannopyranosides. Journal of the American Chemical Society, 123(34), 8334-8341.

-

Crich, D., & Li, H. (2000). Direct stereoselective synthesis of beta-thiomannosides. The Journal of Organic Chemistry, 65(3), 801–805. [Link]

-

Bailey, J. J., & Bundle, D. R. (2014). Synthesis of high-mannose 1-thio glycans and their conjugation to protein. Organic & Biomolecular Chemistry, 12(14), 2193–2213. [Link]

-

Sarotti, A. M., & Spanevello, R. A. (2016). Synthesis of a 3-Thiomannoside. Organic Letters, 18(8), 1864–1867. [Link]

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

- Fischer, E. (1909). Über einige Derivate der Mercaptale. Berichte der deutschen chemischen Gesellschaft, 42(2), 2174-2180.

-

ClinicalTrials.gov. (2021). A phase 1/2 study of thiotepa-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial. [Link]

-

ClinicalTrials.gov. (2022). Study on THIO and Cemiplimab for Patients with Advanced Non-Small Cell Lung Cancer. [Link]

-

Hashimoto, H., & Yuasa, H. (2003). Thiasugars: potential glycosidase inhibitors. Current topics in medicinal chemistry, 3(5), 525–536. [Link]

- Pinto, B. M., et al. (1997). Synthesis and Glycosidase Inhibitory Activity of 5-thioglucopyranosylamines. Molecular Modeling of Complexes With Glucoamylase. Journal of the American Chemical Society, 119(30), 7181-7192.

Sources

- 1. Direct stereoselective synthesis of beta-thiomannosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thiasugars: potential glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and glycosidase inhibitory activity of 5-thioglucopyranosylamines. Molecular modeling of complexes with glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. A phase 1/2 study of thiotepa-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl α-D-thiomannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl α-D-thiomannopyranoside, a sulfur-containing analog of mannose. We will delve into its molecular structure, conformational preferences, and the methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, drug discovery, and glycobiology.

Introduction: The Significance of Thioglycosides

Thioglycosides, where the anomeric oxygen atom of a carbohydrate is replaced by a sulfur atom, are of considerable interest in glycobiology and medicinal chemistry. This substitution imparts increased stability against enzymatic hydrolysis by glycosidases, making them valuable tools for studying carbohydrate-protein interactions and as potential therapeutic agents.[1] Ethyl α-D-thiomannopyranoside, as a member of this class, serves as an important synthetic building block and a probe for understanding the biological roles of mannose. Mannose and its derivatives are implicated in various biological processes, including bacterial and viral infections, and immune responses.[2] Consequently, stable analogs like Ethyl α-D-thiomannopyranoside are crucial for the development of inhibitors for enzymes such as glycosidases and mannosyltransferases.[3][4]

Molecular Structure of Ethyl α-D-thiomannopyranoside

The fundamental structure of Ethyl α-D-thiomannopyranoside consists of a pyranose ring, a six-membered ring containing five carbon atoms and one oxygen atom. The key features of its molecular structure are:

-

D-manno Configuration: The stereochemistry of the hydroxyl groups on the pyranose ring follows that of D-mannose. Specifically, the hydroxyl group at C2 is in an axial orientation, which is a defining characteristic of the manno-configuration.

-

α-Anomeric Configuration: The ethylthio (-SEt) group at the anomeric carbon (C1) is in an axial position. This α-configuration is crucial for its specific interactions with biological targets.

-

Thioglycosidic Bond: The presence of a C-S-C bond at the anomeric center, which is more resistant to cleavage than the corresponding O-glycosidic bond.

| Property | Value |

| Chemical Formula | C₈H₁₆O₅S |

| Molecular Weight | 224.28 g/mol |

| CAS Number | 128946-17-8 |

Conformational Analysis: A Tale of Two Effects

The biological activity of a carbohydrate is intrinsically linked to its three-dimensional shape. For Ethyl α-D-thiomannopyranoside, the conformation is primarily dictated by the interplay of steric and electronic effects within the pyranose ring and at the anomeric center.

The Dominant ⁴C₁ Chair Conformation

Like most aldohexopyranosides, Ethyl α-D-thiomannopyranoside predominantly adopts a ⁴C₁ chair conformation . In this arrangement, the bulky hydroxymethyl group (-CH₂OH) at C5 occupies an equatorial position, minimizing steric strain. The crystal structure of the per-O-acetylated analogue, ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside, confirms this ⁴C₁ chair conformation for the pyranose ring.

The Exo-Anomeric Effect

A key factor governing the conformation of thioglycosides is the exo-anomeric effect . This stereoelectronic effect describes the preference for the lone pair of electrons on the exocyclic sulfur atom to be anti-periplanar to the C1-O5 bond. This orientation stabilizes the molecule and influences the rotational preference around the C1-S bond, which in turn affects the molecule's overall shape and its presentation to binding partners.

Experimental and Computational Approaches to Conformation

A combination of experimental techniques and computational modeling is employed to gain a comprehensive understanding of the conformational landscape of Ethyl α-D-thiomannopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy